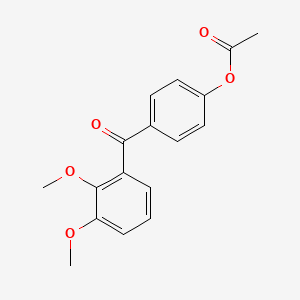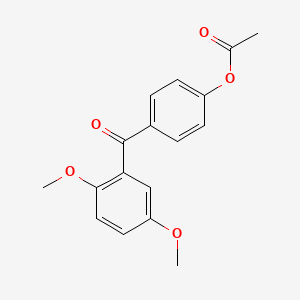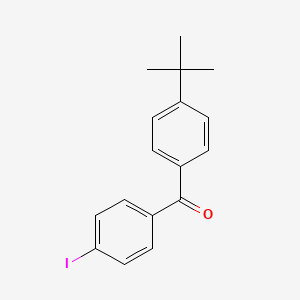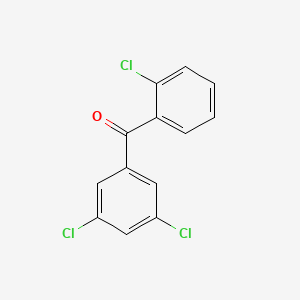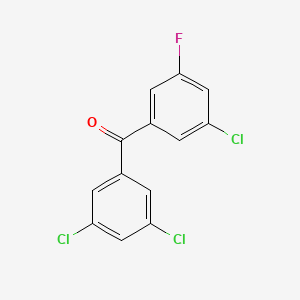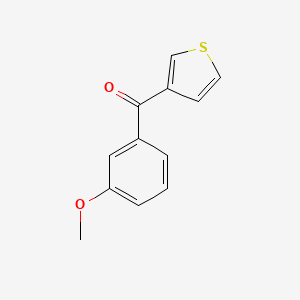
3-(3-Methoxybenzoyl)thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Methoxybenzoyl)thiophene is an organic compound that belongs to the class of thiophenes, which are sulfur-containing heterocyclic compounds. This compound features a thiophene ring substituted with a 3-methoxybenzoyl group at the third position. Thiophenes are known for their aromaticity and stability, making them significant in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxybenzoyl)thiophene can be achieved through several methods. One common approach involves the reaction of 3-thiopheneboronic acid with chloroform and 3-iodoanisole . This method typically requires a palladium catalyst and a base such as potassium carbonate under an inert atmosphere.
Another method involves the condensation of 3-methoxybenzoyl chloride with thiophene in the presence of a Lewis acid catalyst like aluminum chloride . This reaction proceeds through an electrophilic aromatic substitution mechanism, where the benzoyl group is introduced to the thiophene ring.
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for efficient large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Methoxybenzoyl)thiophene undergoes various chemical reactions, including:
Electrophilic Substitution: The thiophene ring can participate in electrophilic substitution reactions due to its electron-rich nature.
Nucleophilic Substitution: The methoxy group on the benzoyl ring can be a site for nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the methoxy group.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions to form thiol derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.
Nucleophilic Substitution: Reagents such as sodium hydride and alkyl halides.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
Electrophilic Substitution: Halogenated or nitro-substituted thiophenes.
Nucleophilic Substitution: Amino or thiol-substituted benzoyl thiophenes.
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Applications De Recherche Scientifique
3-(3-Methoxybenzoyl)thiophene has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(3-Methoxybenzoyl)thiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. For example, thiophene derivatives are known to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are involved in inflammatory pathways . The presence of the methoxybenzoyl group may enhance its binding affinity and specificity to these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3-Methoxybenzoyl)thiophene
- 3-(4-Methoxybenzoyl)thiophene
- 3-(3-Methoxyphenyl)thiophene
Uniqueness
3-(3-Methoxybenzoyl)thiophene is unique due to the specific positioning of the methoxybenzoyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different electronic properties and steric effects, leading to variations in its interaction with molecular targets and its overall efficacy in various applications .
Propriétés
IUPAC Name |
(3-methoxyphenyl)-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2S/c1-14-11-4-2-3-9(7-11)12(13)10-5-6-15-8-10/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPAJLYAHYZLZNQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2=CSC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50641826 |
Source


|
| Record name | (3-Methoxyphenyl)(thiophen-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50641826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
861223-63-4 |
Source


|
| Record name | (3-Methoxyphenyl)(thiophen-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50641826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
